6β-ヒドロキシコルチゾン

概要

説明

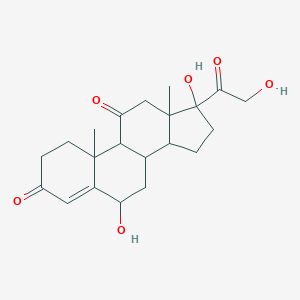

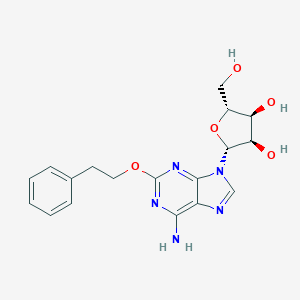

6beta-Hydroxycortisone, also known as (6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is an endogenous steroid . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4) . It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .

Synthesis Analysis

The synthesis of 6beta-Hydroxycortisone involves stable isotope-labeled 6beta-hydroxycortisol, 6beta-hydroxycortisone, and 6beta-hydroxytestosterone .Molecular Structure Analysis

The molecular structure of 6beta-Hydroxycortisone is characterized by the addition of a hydroxyl group at the 6beta position of cortisol. This structural modification impacts its physicochemical properties and biological activity.Chemical Reactions Analysis

The analysis of 6beta-Hydroxycortisone was performed within 2326 min, monitored by UV absorbance at 239 nm . The lower limits of detection of 6alpha-OHF and 6beta-OHF were 0.80 ng per injection (s/n = ca. 8), and the lower limits of quantification were 5.02 ng/ml for 6alpha-OHF and 41.08 ng/ml for 6beta-OHF, respectively .Physical And Chemical Properties Analysis

6beta-Hydroxycortisone has a chemical formula of C21H30O6 and a molar mass of 378.46 . Its melting point is between 239-241°C . A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) using dexamethasone as the internal standard .科学的研究の応用

CYP3A活性のためのバイオマーカー

6β-ヒドロキシコルチゾン: は、多くの薬物の代謝に関与するシトクロムP450 3A(CYP3A)の活性のバイオマーカーとして検討されています。 血漿中の6β-ヒドロキシコルチゾンとコルチゾールの比率は、個々の薬物用量を個別化し、副作用を最小限に抑えるために重要なCYP3A4活性を反映することができます .

免疫抑制薬代謝のモニタリング

腎移植において、6β-ヒドロキシコルチゾン レベルは、タクロリムスなどの免疫抑制薬の代謝を監視するために研究されています。 このような薬物の狭い治療範囲と可変的な薬物動態のため、このモニタリングは不可欠です .

非侵襲的診断ツール

この化合物の尿中コルチゾールおよびコルチゾンとの比率は、さまざまな生理的および病理学的状態の非侵襲的バイオマーカーとして研究されており、病気の診断と管理を簡素化できる可能性があります .

薬物相互作用研究

6β-ヒドロキシコルチゾン: は、薬物相互作用、特にボリコナゾールなどの特定の薬物がCYP3A活性をどのように阻害するかを理解するための研究で使用されており、他の薬物との相互作用を予測するために重要です .

分析方法開発

研究者は、紫外吸収検出付き高速液体クロマトグラフィー(HPLC-UV)を使用して、生物学的サンプル中の6β-ヒドロキシコルチゾン および関連化合物のレベルを同時に決定する感度が高い方法を開発しました .

薬物動態研究

この化合物は、コルチゾールの排泄および代謝経路を研究する薬物動態研究で使用されており、体のストレス応答と代謝に関する洞察を提供しています .

治療薬モニタリング

6β-ヒドロキシコルチゾン: は、治療薬モニタリングのための潜在的なマーカーとして機能し、薬物レベルが最適な治療効果と安全性を確保するために治療範囲内にあることを保証するのに役立ちます .

内分泌学的研究

また、ホルモンバランスと体のストレスに対する反応を理解する内分泌学的研究においても重要であり、これは、アジソン病やクッシング症候群などの疾患の治療に影響を与える可能性があります .

作用機序

Target of Action

6beta-Hydroxycortisone, also known as Hydroxycortisone, 6beta-, is a metabolite of cortisol. Its primary target is the enzyme 6beta-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism of a variety of exogenous and endogenous compounds .

Mode of Action

The enzyme CYP3A4 catalyzes the formation of 6beta-Hydroxycortisone from cortisol in the liver and other tissues . The interaction of 6beta-Hydroxycortisone with its target enzyme results in changes in cortisol metabolism. Drugs that induce CYP3A4 may accelerate cortisol clearance by accelerating cortisol conversion to 6beta-Hydroxycortisone . Conversely, drugs that inhibit CYP3A4 can slow down cortisol clearance as they reduce the conversion of cortisol to 6beta-Hydroxycortisone .

Biochemical Pathways

6beta-Hydroxycortisone is involved in the cortisol metabolic pathway. It is produced as a metabolite of cortisol by the action of the enzyme CYP3A4 . The resulting 6beta-Hydroxycortisone is then excreted in urine . This process affects the overall cortisol metabolism in the body.

Pharmacokinetics

The pharmacokinetics of 6beta-Hydroxycortisone are closely related to the metabolism and clearance of cortisol. The enzyme CYP3A4 catalyzes the formation of 6beta-Hydroxycortisone from cortisol, and the resulting 6beta-Hydroxycortisone is excreted in urine . The rate of this process can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting the bioavailability of cortisol .

Action Environment

The action of 6beta-Hydroxycortisone can be influenced by various environmental factors. For instance, the presence of drugs that induce or inhibit CYP3A4 can affect the rate of conversion of cortisol to 6beta-Hydroxycortisone, thereby influencing the action, efficacy, and stability of 6beta-Hydroxycortisone .

Safety and Hazards

The safety data sheet for 6beta-Hydroxycortisone indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

将来の方向性

特性

IUPAC Name |

(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHHPSBWEQCAPG-WTCKOWDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16355-28-5 | |

| Record name | Hydroxycortisone, 6beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCORTISONE, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40D3IQ900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?

A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.

Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?

A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)